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Compound of Interest

Compound Name:
3-(4-Ethylphenyl)-2,2-

dimethylpropanal

Cat. No.: B145890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the aromatic aldehyde 3-(4-Ethylphenyl)-2,2-dimethylpropanal. Due to the limited

availability of public experimental spectra for this specific compound, this document focuses on

predicted spectroscopic characteristics based on its chemical structure, supported by

established principles of NMR, IR, and MS analysis. Detailed, generalized experimental

protocols for obtaining such data are also presented to aid researchers in their laboratory work.

Chemical Structure and Properties
IUPAC Name: 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Synonyms: Floralozone, 4-Ethyl-α,α-dimethylbenzenepropanal

CAS Number: 67634-15-5[1][2]

Molecular Formula: C₁₃H₁₈O[1][2]

Molecular Weight: 190.28 g/mol [1]

Predicted Spectroscopic Data
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The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3-(4-Ethylphenyl)-2,2-dimethylpropanal. These

predictions are based on the analysis of its structural fragments: a para-substituted

ethylbenzene ring, a neopentyl-like aldehyde core, and the interplay between these functional

groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃

Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.5 Singlet (s) 1H
Aldehyde proton (-

CHO)

~7.1 Doublet (d) 2H
Aromatic protons

(ortho to ethyl group)

~7.0 Doublet (d) 2H
Aromatic protons

(ortho to propyl group)

~2.8 Singlet (s) 2H
Methylene protons (-

CH₂-Ar)

~2.6 Quartet (q) 2H

Methylene protons of

ethyl group (-CH₂-

CH₃)

~1.2 Triplet (t) 3H

Methyl protons of

ethyl group (-CH₂-

CH₃)

~1.1 Singlet (s) 6H
Gem-dimethyl protons

(-C(CH₃)₂)
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2.1.2. ¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

~205 Aldehyde carbonyl carbon (-CHO)

~142 Aromatic quaternary carbon (C-ethyl)

~135 Aromatic quaternary carbon (C-propyl)

~130 Aromatic CH carbons

~128 Aromatic CH carbons

~50 Methylene carbon (-CH₂-Ar)

~45 Quaternary carbon (-C(CH₃)₂)

~28 Methylene carbon of ethyl group (-CH₂-CH₃)

~22 Gem-dimethyl carbons (-C(CH₃)₂)

~15 Methyl carbon of ethyl group (-CH₂-CH₃)

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2960, ~2870 Strong
Aliphatic C-H stretch (methyl

and methylene groups)

~2820, ~2720 Medium, weak
Aldehyde C-H stretch (Fermi

doublet)[3][4]

~1725 Strong
C=O stretch of a saturated

aldehyde[5]

~1610, ~1510 Medium
Aromatic C=C ring stretches[6]

[7]

~820 Strong
para-Disubstituted benzene C-

H out-of-plane bend

Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Assignment

190 Moderate Molecular ion [M]⁺

189 Moderate [M-H]⁺

161 Moderate [M-CHO]⁺

119 Strong
[M-C(CH₃)₂CHO]⁺ (benzylic

cation)

105 Moderate [C₈H₉]⁺ (ethyltropylium ion)

91 Moderate [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
The following are generalized protocols for acquiring high-quality spectroscopic data for 3-(4-
Ethylphenyl)-2,2-dimethylpropanal. Instrument parameters should be optimized for the
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specific spectrometer being used.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of 3-(4-Ethylphenyl)-2,2-dimethylpropanal.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform

phase and baseline corrections.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate all signals.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the range of 0 to 220 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024

scans).
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Process the data with a line broadening factor of 1-2 Hz.

Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small drop of the neat liquid sample of 3-(4-Ethylphenyl)-2,2-dimethylpropanal
directly onto the ATR crystal.

Data Acquisition:

Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.

Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance spectrum.

Mass Spectrometry
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

Prepare a dilute solution of 3-(4-Ethylphenyl)-2,2-dimethylpropanal in a volatile organic

solvent (e.g., dichloromethane or hexane).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Use a suitable capillary column (e.g., a non-polar DB-5ms column) and a temperature

program that allows for the separation of the compound from any impurities.

Mass Analysis (Electron Ionization - EI):

Set the electron energy to the standard 70 eV.
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Scan a mass range appropriate for the compound (e.g., m/z 40-300).

The mass spectrum corresponding to the GC peak of 3-(4-Ethylphenyl)-2,2-
dimethylpropanal will be recorded.

Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of 3-(4-
Ethylphenyl)-2,2-dimethylpropanal using the combined spectroscopic data.

Spectroscopic Structure Elucidation of 3-(4-Ethylphenyl)-2,2-dimethylpropanal

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Structural Fragments

¹H NMR

Aldehyde Group
(-CHO)

δ ~9.5 (s, 1H)

p-Disubstituted
Ethylbenzene

δ ~7.0-7.1 (d, 4H)
δ ~2.6 (q, 2H)
δ ~1.2 (t, 3H)

Dimethylpropyl
Backbone

δ ~2.8 (s, 2H)
δ ~1.1 (s, 6H)

¹³C NMR

δ ~205 δ ~128-142δ ~22-50

IR

~1725 cm⁻¹ (C=O)
~2720, 2820 cm⁻¹ (C-H)

~3050, 1610, 1510, 820 cm⁻¹~2870-2960 cm⁻¹

MS

m/z 119, 105, 91

Confirmed Structure:
3-(4-Ethylphenyl)-2,2-dimethylpropanal

m/z 190 [M]⁺

Click to download full resolution via product page

Caption: Logical workflow for structural elucidation.
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This guide serves as a foundational resource for the spectroscopic analysis of 3-(4-
Ethylphenyl)-2,2-dimethylpropanal. Researchers can utilize the predicted data and

experimental protocols herein to facilitate their own analytical work and structural confirmation

of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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